piperidin-1-yl 4-nitrobenzoate piperidin-1-yl 4-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 38860-52-5
VCID: VC19634052
InChI: InChI=1S/C12H14N2O4/c15-12(18-13-8-2-1-3-9-13)10-4-6-11(7-5-10)14(16)17/h4-7H,1-3,8-9H2
SMILES:
Molecular Formula: C12H14N2O4
Molecular Weight: 250.25 g/mol

piperidin-1-yl 4-nitrobenzoate

CAS No.: 38860-52-5

Cat. No.: VC19634052

Molecular Formula: C12H14N2O4

Molecular Weight: 250.25 g/mol

* For research use only. Not for human or veterinary use.

piperidin-1-yl 4-nitrobenzoate - 38860-52-5

Specification

CAS No. 38860-52-5
Molecular Formula C12H14N2O4
Molecular Weight 250.25 g/mol
IUPAC Name piperidin-1-yl 4-nitrobenzoate
Standard InChI InChI=1S/C12H14N2O4/c15-12(18-13-8-2-1-3-9-13)10-4-6-11(7-5-10)14(16)17/h4-7H,1-3,8-9H2
Standard InChI Key PFGDWHVIRPJPAW-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical and Structural Properties

Piperidin-1-yl 4-nitrobenzoate is characterized by a benzoate ester backbone substituted with a nitro group at the para position and a piperidin-1-yl group at the ester oxygen. Key physicochemical properties include:

Table 1: Physicochemical Properties of Piperidin-1-yl 4-Nitrobenzoate

PropertyValueSource
Molecular FormulaC12H14N2O4\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{4}
Molecular Weight250.25 g/mol
IUPAC NamePiperidin-1-yl 4-nitrobenzoate
Boiling PointNot reported
Melting PointNot reported
DensityNot reported
SolubilityLikely low in waterInferred
Canonical SMILESC1CCN(CC1)OC(=O)C2=CC=C(C=C2)N+[O-]

The nitro group at the para position enhances electrophilicity, making the compound amenable to reduction or nucleophilic substitution reactions. The piperidine ring contributes basicity and conformational flexibility, which may influence its interactions in biological systems.

Synthesis and Reaction Pathways

Conventional Synthesis

The synthesis of piperidin-1-yl 4-nitrobenzoate typically involves a condensation reaction between piperidine and 4-nitrobenzoic acid. A coupling agent such as dicyclohexylcarbodiimide (DCC) or N,NN,N'-diisopropylcarbodiimide (DIC) is employed to activate the carboxylic acid group, facilitating ester formation. The reaction is conducted in anhydrous conditions with a base like triethylamine (TEA) to neutralize generated HCl:

4-Nitrobenzoic acid+PiperidineDCC, TEAPiperidin-1-yl 4-nitrobenzoate+DCU\text{4-Nitrobenzoic acid} + \text{Piperidine} \xrightarrow{\text{DCC, TEA}} \text{Piperidin-1-yl 4-nitrobenzoate} + \text{DCU}

Optimized Reaction Conditions

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature: Room temperature (20–25°C).

  • Yield: Reported yields for analogous esters range from 70–85%.

Recent Research Developments

Catalytic Innovations

Copper-catalyzed oxidative cross-coupling reactions, as demonstrated in sulfoximine functionalization , could inspire analogous methods for modifying the nitro or piperidine groups in this compound. For instance, Cu(I)/Cu(II) systems might enable C–N bond formation or arylations .

Computational Studies

Molecular docking studies could predict the compound’s affinity for biological targets like enzymes or receptors. Preliminary modeling of similar esters suggests potential interactions with acetylcholinesterase or cytochrome P450 isoforms.

Comparative Analysis with Related Compounds

Table 2: Comparison of Piperidin-1-yl 4-Nitrobenzoate and Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Piperidin-1-yl 4-nitrobenzoateC12H14N2O4\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{4}250.25Nitro, ester
4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acidC13H16N2O4\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{4}264.28Nitro, carboxylic acid
Piperidin-4-yl benzoateC12H15NO2\text{C}_{12}\text{H}_{15}\text{NO}_2205.25Ester

The addition of a nitro group in piperidin-1-yl 4-nitrobenzoate increases molecular weight and polarity compared to non-nitrated analogues, potentially altering solubility and reactivity .

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